Cas no 658085-41-7 (Benzamide, 5-amino-4-fluoro-N-methoxy-2-methyl-)
Benzamide, 5-amino-4-fluoro-N-methoxy-2-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, 5-amino-4-fluoro-N-methoxy-2-methyl-
- SCHEMBL5596357
- VPZVUZITMXTFEL-UHFFFAOYSA-N
- 658085-41-7
- 5-amino-2-methyl-4-fluoro-N-methoxybenzamide
- A1-08523
- 5-amino-4-fluoro-n-methoxy-2-methylbenzamide
-
- Inchi: 1S/C9H11FN2O2/c1-5-3-7(10)8(11)4-6(5)9(13)12-14-2/h3-4H,11H2,1-2H3,(H,12,13)
- InChI Key: VPZVUZITMXTFEL-UHFFFAOYSA-N
- SMILES: FC1C(=CC(C(NOC)=O)=C(C)C=1)N
Computed Properties
- Exact Mass: 198.08053
- Monoisotopic Mass: 198.08045576g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 64.4Ų
Experimental Properties
- PSA: 64.35
Benzamide, 5-amino-4-fluoro-N-methoxy-2-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740111-250mg |
5-Amino-4-fluoro-n-methoxy-2-methylbenzamide |
658085-41-7 | 98% | 250mg |
¥6756.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740111-1g |
5-Amino-4-fluoro-n-methoxy-2-methylbenzamide |
658085-41-7 | 98% | 1g |
¥16004.00 | 2024-05-05 |
Benzamide, 5-amino-4-fluoro-N-methoxy-2-methyl- Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on Benzamide, 5-amino-4-fluoro-N-methoxy-2-methyl-
Benzamide, 5-amino-4-fluoro-N-methoxy-2-methyl- (CAS No. 658085-41-7): A Comprehensive Overview
Benzamide, 5-amino-4-fluoro-N-methoxy-2-methyl- (CAS No. 658085-41-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound belongs to the benzamide class, which is well-known for its diverse applications in medicinal chemistry. The presence of multiple functional groups, including an amino group, a fluoro substituent, and a methoxy group, makes this molecule of particular interest for further investigation.
Thefluorosubstituent in the molecule is particularly noteworthy, as fluorine atoms are frequently incorporated into pharmaceuticals to enhance metabolic stability, binding affinity, and overall efficacy. In the case of Benzamide, 5-amino-4-fluoro-N-methoxy-2-methyl-, the fluorine atom at the 4-position of the benzene ring likely contributes to its pharmacological profile by influencing electronic and steric properties. This modification can alter the compound's interaction with biological targets, potentially leading to novel therapeutic applications.
Recent studies have highlighted the importance ofN-methoxyandmethylsubstituents in enhancing the bioactivity of benzamide derivatives. The methoxy group at the N-position and the methyl group at the 2-position inBenzamide, 5-amino-4-fluoro-N-methoxy-2-methyl-may play crucial roles in modulating its pharmacokinetic and pharmacodynamic properties. These groups can influence solubility, lipophilicity, and metabolic pathways, making them critical factors in drug design.
In the realm of drug discovery,Benzamide, 5-amino-4-fluoro-N-methoxy-2-methyl- represents a promising scaffold for developing new therapeutic agents. Its structural features suggest potential applications in areas such as anti-inflammatory, anticancer, and antimicrobial therapies. The amino group at the 5-position provides a site for further chemical modification, allowing researchers to tailor its biological activity to specific targets.
One of the most intriguing aspects of this compound is its potential as a lead molecule for kinase inhibitors. Kinases are enzymes that play essential roles in cell signaling pathways and are often implicated in various diseases, including cancer. The combination ofN-methoxy,methyl, andfluorosubstituents may enhance binding affinity to kinase active sites, making it a valuable candidate for further development.
The synthesis ofBenzamide, 5-amino-4-fluoro-N-methoxy-2-methyl- involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations, are often employed to construct the desired molecular framework efficiently. These synthetic strategies ensure high yield and purity, which are crucial for subsequent biological evaluation.
Evaluation of biological activity typically involves in vitro assays to assess interactions with target proteins and enzymes. Initial studies onBenzamide, 5-amino-4-fluoro-N-methoxy-2-methyl- have shown promising results in inhibiting specific kinases and modulating inflammatory pathways. These findings warrant further investigation into its mechanism of action and potential therapeutic benefits.
TheN-methoxygroup is particularly interesting from a biochemical perspective. Methoxy-substituted benzamides have been reported to exhibit enhanced binding to certain protein targets due to their ability to form hydrogen bonds and hydrophobic interactions. This property makes it a valuable moiety for designing molecules with improved pharmacological profiles.
In conclusion,Benzamide, 5-amino-4-fluoro-N-methoxy-2-methyl-(CAS No. 658085-41-7) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of functional groups positions it as a promising candidate for drug development across multiple therapeutic areas. Continued research into its synthesis, biological activity, and mechanism of action will likely uncover new opportunities for therapeutic intervention.
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